molecular formula C10H17N3O2 B13640465 Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate

Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate

Cat. No.: B13640465
M. Wt: 211.26 g/mol
InChI Key: YFPGNXZWEXGNFY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanoate is a structurally complex ester featuring an imidazole ring, an amino group, and an ethyl ester moiety. The imidazole ring is a known pharmacophore in medicinal chemistry, often contributing to biological activity through hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-amino-4-(2-methylimidazol-1-yl)butanoate

InChI

InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)4-6-13-7-5-12-8(13)2/h5,7,9H,3-4,6,11H2,1-2H3

InChI Key

YFPGNXZWEXGNFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=CN=C1C)N

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This coordination can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Benzoimidazole Derivatives

Example: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 2, from ).

  • Structural Differences :
    • The benzo[d]imidazole core in compound 2 replaces the imidazole ring in the target compound, introducing aromaticity and extended conjugation.
    • Additional substituents (benzyl and hydroxyethyl groups) increase steric bulk and hydrophilicity.
  • Implications: The benzyl group may enhance lipophilicity, affecting membrane permeability, while the hydroxyethyl group introduces hydrogen-bonding capacity. Synthesis pathways differ: compound 2 involves Schiff base formation with benzaldehyde , whereas the target compound likely requires amino group protection during imidazole coupling.

Simple Volatile Esters

Examples: Ethyl butanoate, ethyl hexanoate ().

  • Structural Differences: These esters lack heterocyclic or amino groups, consisting solely of alkyl chains and ester moieties.
  • Physicochemical Properties: Volatility: Simple esters (e.g., ethyl butanoate, MW 116.16) exhibit high volatility due to low molecular weight and weak intermolecular forces. In contrast, the target compound’s imidazole and amino groups reduce volatility by increasing molecular weight and enabling hydrogen bonding . Applications: Volatile esters are used in flavorings (e.g., passion fruit aroma ), whereas the target compound’s complexity suggests pharmaceutical relevance.

Amino-Functionalized Esters

Example: Ethyl 2-aminobenzoate (hypothetical comparator).

  • Structural Differences: Aromatic amino esters lack the imidazole ring but share amino and ester functionalities.

Data Table: Key Comparative Features

Compound Name Core Structure Functional Groups Molecular Weight* Volatility Applications
Ethyl 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanoate Imidazole Amino, ester High (~280-300) Low Pharmaceutical intermediate
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzoimidazole Benzyl, hydroxyethyl, ester ~450-470 Moderate Research chemical
Ethyl butanoate Linear alkyl Ester 116.16 High Flavoring agent
Ethyl hexanoate Linear alkyl Ester 144.21 Moderate Flavoring, fragrance

*Estimated based on structural similarity; exact values require experimental data.

Research Findings and Implications

  • Synthetic Challenges: The target compound’s imidazole and amino groups necessitate specialized synthesis strategies, such as protective group chemistry, to avoid side reactions .
  • Solubility and Bioavailability: The amino group may improve aqueous solubility (via salt formation), contrasting with lipophilic benzoimidazole derivatives .

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